(R)-Spiro[2.4]heptan-4-ol
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Overview
Description
®-Spiro[2.4]heptan-4-ol is a chiral compound characterized by a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic framework imparts distinct stereochemical properties, making it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Spiro[2.4]heptan-4-ol typically involves the use of chiral catalysts to ensure the formation of the desired enantiomer. One common method is the asymmetric hydrogenation of spirocyclic ketones using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate chiral ligand to induce enantioselectivity.
Industrial Production Methods
Industrial production of ®-Spiro[2.4]heptan-4-ol may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product often involves crystallization or chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-Spiro[2.4]heptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form spirocyclic alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of spiro[2.4]heptan-4-one.
Reduction: Formation of spiro[2.4]heptane.
Substitution: Formation of spiro[2.4]heptan-4-yl halides or amines.
Scientific Research Applications
Chemistry
®-Spiro[2.4]heptan-4-ol is used as a chiral building block in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(7R)-spiro[2.4]heptan-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVSXRVGROMOGZ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2(C1)CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055849-14-2 |
Source
|
Record name | (4R)-spiro[2.4]heptan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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